molecular formula C19H19Cl2N3O6S B592714 Dicloxacilloic Acid CAS No. 42947-69-3

Dicloxacilloic Acid

Cat. No.: B592714
CAS No.: 42947-69-3
M. Wt: 488.336
InChI Key: BPQOXRMAVQEJBH-OFQRWUPVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dicloxacilloic Acid can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Dicloxacilloic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Comparison with Similar Compounds

Dicloxacilloic Acid is similar to other β-lactam antibiotics, such as dicloxacillin and flucloxacillin . it has unique structural features that differentiate it from these compounds. For example, this compound contains a dichlorophenyl group and an isoxazole ring, which contribute to its distinct chemical properties and biological activities .

List of Similar Compounds

This compound’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Dicloxacilloic acid, a penicillin derivative, is primarily known for its antibacterial properties, particularly against penicillinase-producing Staphylococcus aureus. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in clinical settings, and interactions with other drugs.

This compound functions as a beta-lactam antibiotic , exerting its effects through the inhibition of bacterial cell wall synthesis. It achieves this by binding to specific penicillin-binding proteins (PBPs) , which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This action leads to cell lysis and ultimately bactericidal effects against susceptible bacteria .

In Vitro Activity

This compound demonstrates robust in vitro activity against a range of gram-positive bacteria. Its effectiveness is particularly noted against:

  • Staphylococcus aureus (including methicillin-susceptible strains)
  • Streptococcus pyogenes

The compound is resistant to hydrolysis by various beta-lactamases, making it effective against penicillin-resistant strains .

Clinical Studies

A retrospective study analyzed the outcomes of patients treated with this compound for Staphylococcus aureus bacteraemia . The results indicated a significantly lower 30-day mortality rate compared to other antibiotics such as cefuroxime. Specifically, mortality rates were 10% for this compound versus 39% for cefuroxime, highlighting its clinical effectiveness .

Pharmacokinetics and Drug Interactions

This compound has been shown to induce cytochrome P450 enzymes (CYPs), particularly CYP2C9, CYP2C19, and CYP3A4. This induction can lead to reduced plasma concentrations of co-administered drugs that are metabolized by these enzymes, such as warfarin. A study indicated that patients on long-term this compound therapy experienced significant reductions in warfarin efficacy due to this interaction .

Case Studies

  • Streptococcal Infections : A controlled study compared this compound with phenoxymethyl penicillin in treating group A streptococcal infections. The findings suggested that this compound was equally effective in eradicating the infection while offering advantages in terms of patient compliance due to its oral bioavailability .
  • Methicillin-Susceptible Staphylococcus aureus (MSSA) Bacteraemia : In a cohort study involving patients with MSSA bacteraemia, this compound was found to be as effective as cephalotin, demonstrating both safety and efficacy in treatment protocols .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Parameter Details
Mechanism of Action Inhibition of bacterial cell wall synthesis via PBPs
In Vitro Activity Effective against gram-positive bacteria (e.g., Staphylococcus aureus)
Clinical Efficacy Lower mortality in MSSA bacteraemia compared to cefuroxime
Drug Interactions Induces CYP2C9, CYP2C19, and CYP3A4; reduces warfarin efficacy
Bioavailability High oral absorption; suitable for outpatient treatment

Properties

IUPAC Name

(2R,4S)-2-[(R)-carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O6S/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29)/t13-,14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQOXRMAVQEJBH-OFQRWUPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42947-69-3
Record name Penicilloic acids of dicloxacillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042947693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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